molecular formula C8H10ClN3 B1394556 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile CAS No. 1338495-27-4

2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B1394556
CAS No.: 1338495-27-4
M. Wt: 183.64 g/mol
InChI Key: ALOSDIDUWYABEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is a nitrile-functionalized pyrazole derivative characterized by a chloro-substituted propanenitrile backbone and a 3,5-dimethylpyrazole ring. Pyrazole derivatives are widely studied for their versatility in medicinal chemistry and material science due to their structural rigidity and tunable electronic properties. Its structure features:

  • Pyrazole ring: 3,5-dimethyl substitution enhances steric bulk and electron-donating effects.
  • Propanenitrile chain: A chloro group at the 2-position and a nitrile group at the terminal carbon, which may influence reactivity (e.g., nucleophilic substitution or cyclization).

Properties

IUPAC Name

2-chloro-3-(3,5-dimethylpyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-6-3-7(2)12(11-6)5-8(9)4-10/h3,8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOSDIDUWYABEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C#N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-chloropropanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile exhibit anticancer properties. Pyrazole derivatives are known for their ability to inhibit specific kinases involved in cancer progression. For instance, studies have shown that certain pyrazole-based compounds can effectively target the PI3K/Akt/mTOR signaling pathway, which is crucial in many cancers .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Pyrazole derivatives have demonstrated efficacy against various bacterial strains, suggesting potential use as a scaffold for developing new antibiotics . The presence of the chloro group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.

Agrochemicals

Herbicide Development
The structural characteristics of this compound make it a candidate for herbicide development. Research into pyrazole derivatives has shown that they can act as inhibitors of specific enzymes involved in plant growth regulation, such as acetolactate synthase (ALS) . This inhibition can lead to effective weed control in agricultural settings.

Insecticides
Additionally, compounds with a pyrazole moiety have been explored for their insecticidal properties. The modification of existing insecticides with a pyrazole structure could enhance their efficacy and reduce toxicity to non-target species .

Materials Science

Polymer Synthesis
In materials science, this compound can serve as a monomer in the synthesis of novel polymers. The introduction of pyrazole groups into polymer chains has been shown to improve thermal stability and mechanical properties . Research into these polymers indicates potential applications in coatings and composites.

Case Study 1: Anticancer Research

A study published in PubMed highlighted the anticancer potential of pyrazole derivatives similar to this compound. The research demonstrated that these compounds could inhibit tumor growth in vitro and in vivo by targeting specific cancer cell lines .

Case Study 2: Herbicide Efficacy

In a field trial assessing the herbicidal activity of new formulations based on pyrazole derivatives, researchers found that compounds incorporating the 2-chloro group showed significantly higher efficacy against common weed species compared to traditional herbicides. This study suggests that further development could lead to more effective agricultural products .

Mechanism of Action

The mechanism of action of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • The chloro group in the target compound may act as a leaving group, enabling nucleophilic substitution reactions, whereas the carbonyl group in compound and facilitates condensation or cyclization .
  • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity, contrasting with the electron-donating dimethyl groups in the target compound .

Synthetic Utility :

  • The discontinued status of the target compound contrasts with the well-documented use of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a precursor for heterocycles like triazolotriazines.
  • Compound demonstrates the incorporation of benzalydine moieties via Schiff base formation, highlighting the versatility of pyrazolyl propanenitriles in generating diverse architectures .

Physical Properties: The hydroxy and amino groups in compound enhance polarity and solubility in polar solvents compared to the hydrophobic dimethyl and chloro groups in the target compound . Melting points vary significantly: compound melts at 180–183°C , while data for the target compound is unavailable due to its discontinued status .

Biological Activity

2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10ClN3C_8H_{10}ClN_3, and it features a chloro group and a pyrazole ring. The structure is significant as it influences the compound's biological interactions.

Biological Activity

1. Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit broad-spectrum antimicrobial activity. A study highlighted that compounds with similar structures to this compound demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes within the pathogens .

2. Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. Compounds in this category have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

3. Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. Research suggests that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, such as kinases and phosphatases.
  • Receptor Modulation : It can interact with various receptors, influencing cellular responses to growth factors and hormones.

Case Studies

Several studies have provided insights into the biological effects of pyrazole derivatives:

Case Study 1: Antibacterial Activity
A comparative study evaluated the antibacterial effects of several pyrazole compounds against Escherichia coli and Staphylococcus aureus. Results indicated that this compound exhibited significant inhibitory effects on both strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this pyrazole derivative resulted in decreased levels of inflammatory cytokines such as TNF-alpha and IL-6. This finding supports its potential application in treating inflammatory diseases .

Research Findings Summary Table

Biological Activity Mechanism Study Reference
AntimicrobialDisruption of cell membranes
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Reactant of Route 2
Reactant of Route 2
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.